6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 3,4-dimethoxyphenyl group and the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine core contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to interact with several therapeutic targets . For instance, some pyridopyrimidines have been studied for their potential activity against various targets such as tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and others .
Mode of Action
It’s known that pyridopyrimidines generally interact with their targets by binding to the active sites, thereby modulating the activity of these targets . The specific interactions and resulting changes would depend on the particular target and the structural features of the compound.
Biochemical Pathways
Given the potential targets of pyridopyrimidines, it can be inferred that this compound may influence several biochemical pathways, including signal transduction pathways, cell proliferation pathways, and others .
Pharmacokinetics
It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the degree of lipophilicity of this compound may impact its bioavailability.
Result of Action
Based on the potential targets of pyridopyrimidines, it can be inferred that this compound may have effects on cell proliferation, signal transduction, and other cellular processes .
Biochemical Analysis
Biochemical Properties
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is one of the most important biochemical agents. It has been applied in vivo on a large scale, improving the biochemical paths . It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been found to exert potent cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s interactions with RNA regulatory elements and RNA binding proteins (RBPs) regulate its localization in one cell type and predictably regulate localization in other cell types with vastly different morphologies .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound remains stable up to 150 °C and then starts decomposing
Metabolic Pathways
This compound is involved in the metabolic pathways of pyrimidine metabolism . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea
Transport and Distribution
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions .
Subcellular Localization
It is known that RNAs can assemble in multiple organelles such as the endoplasmic reticulum (ER), mitochondria, ribosome, and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,7-dimethylpyrazole in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryls.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the 3,4-dimethoxyphenyl and dimethyl substitutions.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitutions but different core structures.
Dimethylpyrazole derivatives: Compounds with similar pyrazole cores but different substituents on the aromatic ring.
Uniqueness
6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the dimethyl substitutions on the pyrazolo[1,5-a]pyrimidine core contribute to its stability and reactivity .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-16-17-9-13(11(2)19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLPIMVOZZWAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.